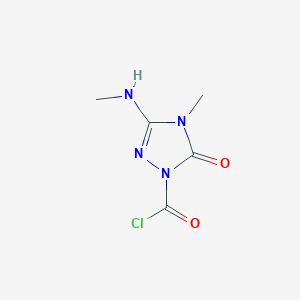
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as MMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMTCC is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. In
Scientific Research Applications
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as an antitumor agent. Studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment. In material science, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a building block for the synthesis of novel materials. In agriculture, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a fungicide and herbicide.
Mechanism Of Action
The exact mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. In terms of physiological effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Advantages And Limitations For Lab Experiments
One advantage of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an antitumor agent. However, one limitation of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is that its mechanism of action is not fully understood, which makes it difficult to develop as a drug.
Future Directions
There are several future directions for the study of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One direction is to further explore its potential as an antitumor agent. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
Synthesis Methods
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methyl-3-nitro-5-oxo-4,5-dihydro-1H-1,2,4-triazole with methylamine to form 4-methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole. This intermediate is then reacted with phosgene to form the final product, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
properties
CAS RN |
132534-73-7 |
|---|---|
Product Name |
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
Molecular Formula |
C5H7ClN4O2 |
Molecular Weight |
190.59 g/mol |
IUPAC Name |
4-methyl-3-(methylamino)-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2/c1-7-4-8-10(3(6)11)5(12)9(4)2/h1-2H3,(H,7,8) |
InChI Key |
YDAXAZCMYSTAOE-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
Canonical SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
synonyms |
1H-1,2,4-Triazole-1-carbonylchloride,4,5-dihydro-4-methyl-3-(methylamino)-5-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




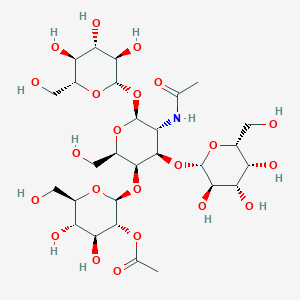
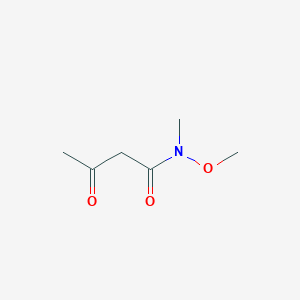

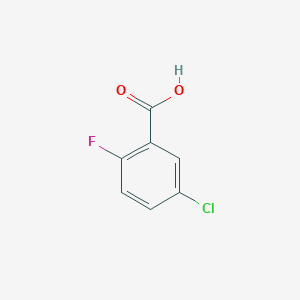




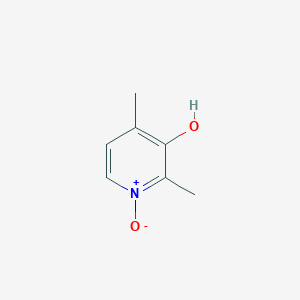
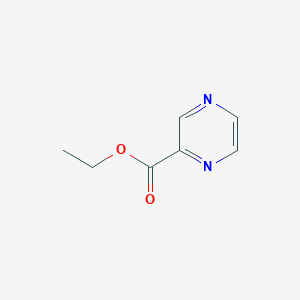
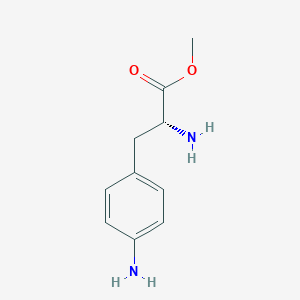
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)